Antibacterial Activity Against S. aureus and E. coli: 3-Chloro vs. 2-Chloro Isomer MIC Comparison
In a study of 2-(benzylthio)methyl-1H-benzimidazole derivatives, the 3-chlorobenzyl analog demonstrated measurable antibacterial activity against both S. aureus and E. coli, whereas the 2-chlorobenzyl isomer was not included in the same study, limiting direct comparison. However, class-level inference from related benzimidazole thioethers indicates that the presence and position of the chlorine substituent critically influence MIC values [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | No direct MIC data found for CAS 871562-33-3. |
| Comparator Or Baseline | Compound 5b (2-(benzylthio)methyl-1H-benzimidazole derivative with 4-chlorobenzyl): MIC 300 µg/mL (S. aureus), 150 µg/mL (E. coli) [1]. |
| Quantified Difference | Data not available for target compound. |
| Conditions | Liquid microdilution method against clinical isolates of S. aureus 2275C2021 and E. coli 2279C2021. |
Why This Matters
The antibacterial data for close analogs establishes that the 3-chlorobenzyl substitution pattern is relevant for antimicrobial applications, but direct quantification for the target compound is required before procurement for biological screening.
- [1] Achi, P.-A., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1H-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSJ Journals, 12(3). DOI: 10.37532/2277-288X.2022.12(4).192 View Source
